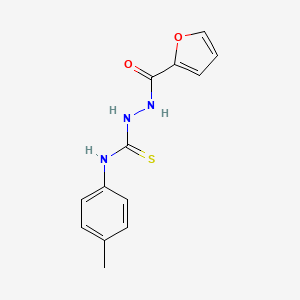

![molecular formula C19H21N5O3 B5536756 N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2-(1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5536756.png)

N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2-(1-oxo-2(1H)-phthalazinyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of chemicals known for their complex heterocyclic structures, which play a crucial role in medicinal chemistry due to their diverse biological activities. These activities are often attributed to the presence of oxadiazole and phthalazine rings, which are common in various pharmacological agents.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step reactions, starting with the formation of core structures like oxadiazoles and phthalazines, followed by subsequent functionalization. For instance, compounds with oxadiazole rings are synthesized by cyclization reactions of hydrazides with carbon disulfide or through the reaction of hydrazides with carboxylic acids or esters in the presence of reagents like thionyl chloride (Abbasi et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds containing oxadiazole and phthalazine is characterized by nuclear magnetic resonance (NMR), mass spectrometry (MS), and sometimes X-ray crystallography. These techniques provide insights into the arrangement of atoms and the configuration of the molecule, which is crucial for understanding its reactivity and interaction with biological targets (Ekici et al., 2020).

Chemical Reactions and Properties

Compounds with these heterocycles often undergo nucleophilic substitution reactions, where the oxadiazole or phthalazine moiety can react with various nucleophiles, leading to the formation of new chemical entities. These reactions are pivotal for the diversification of the core structure and the introduction of pharmacophore elements (Gul et al., 2017).

Scientific Research Applications

Synthesis and Antimicrobial Studies

Research has explored the synthesis of new derivatives, such as 3-isoxazoline substituted phthalazine methylsulfonyl-oxadiazoles, from related compounds. These derivatives have been characterized by spectral data and screened for antimicrobial activities against various bacterial and fungal strains, showing notable antimicrobial activity (A. M. Sridhara et al., 2011). Similarly, another study focused on synthesizing and evaluating the antimicrobial activity of 2-substituted [4-(1,3,4-oxadiazol-2-yl)methyl]phthalazin-1(2H)-one derivatives, which also showed promising antimicrobial properties (A. M. Sridhara et al., 2010).

Pharmacological Evaluation of Derivatives

The computational and pharmacological evaluation of heterocyclic derivatives, including 1,3,4-oxadiazole and pyrazole novel derivatives, was conducted to assess their toxicity, tumour inhibition, antioxidant, analgesic, and anti-inflammatory actions. These studies revealed certain compounds exhibiting binding and moderate inhibitory effects in all assays, suggesting potential therapeutic applications (M. Faheem, 2018).

Anticonvulsant and Anti-inflammatory Activities

A study on the chemical oxidation of an anticonvulsant derivative highlighted the oxidation reactions and potential derivatives without cleavage of the oxadiazole moiety, leading to products with potential pharmacological properties (S. Adolphe-Pierre et al., 1998). Furthermore, the synthesis and evaluation of substituted 1,3,4-oxadiazoles for anti-inflammatory activity demonstrated significant potential, indicating the therapeutic relevance of these compounds in anti-inflammatory treatments (L. Nargund et al., 1994).

properties

IUPAC Name |

N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2-(1-oxophthalazin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3/c1-2-23(11-16-21-18(27-22-16)13-7-5-8-13)17(25)12-24-19(26)15-9-4-3-6-14(15)10-20-24/h3-4,6,9-10,13H,2,5,7-8,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHMMOKQVLODESW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=NOC(=N1)C2CCC2)C(=O)CN3C(=O)C4=CC=CC=C4C=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2-(1-oxo-2(1H)-phthalazinyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

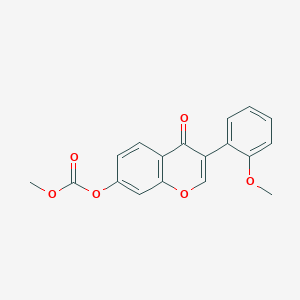

![4-[(3-methyl-2-thienyl)methylene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5536675.png)

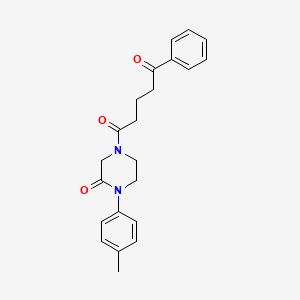

![5-hydroxy-6-{[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]carbonyl}-2-(4-methylphenyl)pyridazin-3(2H)-one](/img/structure/B5536682.png)

![1-[(3'-methoxy-4-biphenylyl)carbonyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5536704.png)

![N-[(3S*,4R*)-4-propyl-1-thieno[3,2-d]pyrimidin-4-yl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5536712.png)

![4-[(dimethylamino)sulfonyl]-N-1,3-thiazol-2-yl-2-thiophenecarboxamide](/img/structure/B5536719.png)

![2-amino-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5536736.png)

![4-[(2-chlorobenzyl)oxy]-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B5536744.png)

![4-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}-2-methyl-2-butanol](/img/structure/B5536764.png)

![1-{[5-(4-methoxyphenyl)-3-isoxazolyl]carbonyl}piperidine](/img/structure/B5536782.png)

![1-[(4-fluorophenoxy)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5536784.png)

![2-(2,4-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5536792.png)